Home > Products > Screening Compounds P136298 > Eplerenone EP Impurity E
Eplerenone EP Impurity E - 209253-81-6

Eplerenone EP Impurity E

Catalog Number: EVT-1477722
CAS Number: 209253-81-6
Molecular Formula: C24H30O6
Molecular Weight: 414.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Eplerenone. Eplerenone is a potassium-sparing diuretic that selectively blocks aldosterone activation of the mineralcorticoid receptor, demonstrating little activity towards other steroid receptors.

Eplerenone

  • Relevance: Eplerenone is the parent compound of Eplerenone EP Impurity E. Eplerenone EP Impurity E is a structural analog of Eplerenone, differing in the presence of a carboxylic acid group at the C-7 position instead of the methoxycarbonyl group present in Eplerenone [].

(7β,11α,17α)-11-hydroxyeplerenone (Impurity 12a)

  • Relevance: This impurity shares the core steroid structure with Eplerenone EP Impurity E, but differs in the substituents at the C-7 and C-9 positions. Specifically, Impurity 12a lacks the 9,11-epoxide group characteristic of eplerenone and its impurity E, instead possessing a hydroxyl group at C-11 [].

(7α,11β,17α)-9,11-dichloroeplerenone (Impurity 13)

    Eplerenone Impurity A

    • Relevance: While the exact structure of Eplerenone Impurity A is not defined within the context of these papers, its designation as an eplerenone impurity suggests a close structural relationship to Eplerenone EP Impurity E [].

    Eplerenone Impurity B

      Eplerenone Impurity C

        6β-Hydroxyeplerenone

        • Relevance: 6β-Hydroxyeplerenone is a phase I metabolite of eplerenone, formed by the introduction of a hydroxyl group at the C-6β position. This structural modification suggests a potential route for the formation of other eplerenone impurities, including Eplerenone EP Impurity E, through further metabolic or chemical transformations [].

        21-Hydroxyeplerenone

        • Relevance: Like 6β-Hydroxyeplerenone, 21-Hydroxyeplerenone is a phase I metabolite of eplerenone, produced by hydroxylation at the C-21 position. This metabolic pathway, involving modifications to the eplerenone structure, highlights a potential mechanism for the generation of eplerenone impurities, including Eplerenone EP Impurity E, through subsequent metabolic or chemical reactions [].
        Overview

        Eplerenone EP Impurity E is a chemical compound related to Eplerenone, which is a selective aldosterone receptor antagonist primarily used for treating hypertension and heart failure. This impurity arises during the synthesis of Eplerenone and is crucial for ensuring the safety and efficacy of the pharmaceutical product by identifying and characterizing impurities present in formulations. The compound has the Chemical Abstracts Service number 209253-81-6 and a molecular formula of C24H30O6, with a molecular weight of approximately 414.49 g/mol .

        Source

        Eplerenone EP Impurity E is typically formed during the chemical synthesis of Eplerenone from precursor compounds. The synthesis process involves several steps that can lead to various impurities, including Eplerenone EP Impurity E. These impurities are often identified during the quality control processes of pharmaceutical manufacturing .

        Classification

        Eplerenone EP Impurity E falls under the category of pharmaceutical impurities, specifically those related to steroidal compounds. Its classification is essential for regulatory compliance and analytical method validation in pharmaceutical research and development .

        Synthesis Analysis

        Methods

        The synthesis of Eplerenone EP Impurity E involves a multi-step process starting from the precursor 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. Key synthetic steps include:

        1. Epoxidation: The introduction of an epoxide group to the steroid structure.
        2. Esterification: Formation of esters from carboxylic acids and alcohols.
        3. Lactonization: Conversion of hydroxy acids into lactones.

        Technical Details

        The synthesis typically requires organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and minimize unwanted by-products. In industrial settings, high-purity reagents are utilized, followed by purification techniques such as crystallization and chromatography to achieve the desired product quality .

        Molecular Structure Analysis

        Structure

        The molecular structure of Eplerenone EP Impurity E can be analyzed using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry. These techniques allow for detailed characterization of its functional groups and stereochemistry.

        Data

        The compound's structure features multiple functional groups characteristic of steroidal compounds, including hydroxyl and carbonyl groups. The precise arrangement of these groups contributes to its biochemical activity .

        Chemical Reactions Analysis

        Reactions

        Eplerenone EP Impurity E can undergo several types of chemical reactions:

        • Oxidation: Hydroxyl groups may be converted into carbonyl groups.
        • Reduction: Carbonyl groups can be reduced back to hydroxyl groups.
        • Substitution: Functional groups may be replaced with other substituents.

        Common Reagents and Conditions

        • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
        • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
        • Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

        These reactions can yield various derivatives that may also serve as intermediates in further synthetic applications .

        Mechanism of Action

        Process

        Eplerenone EP Impurity E acts primarily by targeting mineralocorticoid receptors, similar to its parent compound, Eplerenone. By binding to these receptors, it inhibits the action of aldosterone.

        Data

        This inhibition affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased blood volume and lower blood pressure. Pharmacokinetically, it is expected that this compound shares similar absorption characteristics with Eplerenone, achieving peak plasma concentrations shortly after administration .

        Physical and Chemical Properties Analysis

        Physical Properties

        Eplerenone EP Impurity E is typically characterized by its solubility in organic solvents and stability under controlled conditions. Its melting point and boiling point are determined through standard laboratory techniques.

        Chemical Properties

        The chemical properties include reactivity towards various reagents as outlined in the chemical reactions analysis section. Stability studies indicate its behavior under different environmental conditions such as light exposure and temperature variations .

        Applications

        Eplerenone EP Impurity E has several scientific applications:

        • Pharmaceutical Research: Serves as a reference standard for identifying and quantifying impurities in formulations.
        • Analytical Method Development: Used in developing methods for quality control to ensure compliance with regulatory standards.
        • Toxicological Studies: Important for assessing the safety profile and potential genotoxic effects of pharmaceutical products.
        • Chemical Synthesis: Acts as an intermediate in synthesizing other steroidal compounds .
        Introduction to Eplerenone and Its Impurities

        Pharmacological Significance of Eplerenone as a Mineralocorticoid Receptor Antagonist

        Eplerenone selectively binds to mineralocorticoid receptors (MRs), antagonizing aldosterone's effects in epithelial (e.g., renal tubules) and non-epithelial tissues (e.g., heart, vasculature). Unlike spironolactone, eplerenone exhibits >1,000-fold reduced affinity for androgen, progesterone, and glucocorticoid receptors, minimizing off-target effects like gynecomastia. This specificity underpins its FDA-approved indications:

        • Heart Failure Management: Demonstrated in the EPHESUS and EMPHASIS-HF trials, where eplerenone reduced mortality and hospitalization in patients with left ventricular systolic dysfunction (LVEF ≤40%) post-myocardial infarction [2] [7].
        • Hypertension Control: Used as monotherapy or adjunctively, particularly in resistant hypertension or primary aldosteronism [4] [7].

        Table 1: Key Pharmacodynamic Properties of Eplerenone

        PropertyValue/OutcomeClinical Relevance
        MR Binding AffinityHigh specificity (Ki = 0.081 μM)Minimizes hyperkalemia risk vs. non-selective agents
        Plasma Half-Life4–6 hoursRequires 1–2 daily doses for sustained blockade
        Metabolizing EnzymePrimarily CYP3A4Risk of drug interactions (e.g., azole antifungals)
        Volume of Distribution43–90 LExtensive tissue penetration

        Mechanistically, eplerenone disrupts aldosterone-driven sodium reabsorption and potassium excretion in renal tubules. In cardiac tissue, it inhibits aldosterone-mediated fibrosis and inflammation, attenuating ventricular remodeling. The drug’s efficacy depends on maintaining stereochemical purity, as stereoisomers like Impurity E may lack therapeutic activity or introduce unpredictable effects [6] [7].

        Regulatory Framework for Impurity Profiling in Pharmaceutical Compounds

        Pharmaceutical impurities are classified per ICH guidelines into:

        • Organic Impurities: By-products, intermediates, or degradation products (e.g., Eplerenone EP Impurity E) arising during synthesis or storage.
        • Inorganic Impurities: Residual catalysts, heavy metals.
        • Residual Solvents: Class-specific solvents (Class 1–3) with defined toxicity thresholds [8].

        Regulatory authorities (FDA, EMA, ICH) enforce strict limits:

        • Identification Threshold: ≥0.1% for daily doses ≤2 g.
        • Qualification Threshold: ≥0.15% (≤2 g/day), requiring toxicological assessment.Pharmacopeias like USP and EP mandate analytical methods (e.g., HPLC, LC-MS) to quantify impurities at parts-per-million levels. For eplerenone, monographs specify tests for Impurity E using chromatographic techniques referenced against certified standards [1] [3] [8].

        Table 2: ICH Classification and Thresholds for Impurities in APIs

        Impurity TypeIdentification ThresholdQualification ThresholdToxicological Assessment
        Organic (Daily Dose ≤2g)0.10%0.15%Genotoxicity studies required
        InorganicVaries by elementAs per ICH Q3DHeavy metals <10 ppm
        Residual SolventsClass 1: 2 ppm (benzene)Class 2: 50–3,900 ppmClass 3: Low toxicity risk

        Impurity profiling ensures drug stability and process optimization. For instance, detecting Impurity E in eplerenone batches may indicate suboptimal reaction conditions during lactonization or epoxidation steps, necessitating process refinement [1] [8].

        Classification and Nomenclature of Eplerenone-Related Impurities

        Eplerenone-related impurities are categorized by origin:

        • Process-Related: Generated during synthesis (e.g., incomplete reactions, stereochemical by-products).
        • Degradation Products: Formed under stress conditions (e.g., hydrolysis, oxidation).Eplerenone EP Impurity E (CAS 209253-81-6) falls under process-related impurities, specifically a stereoisomer of the parent compound. Its chemical identity is defined as:
        • IUPAC Name: (7β,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid γ-lactone methyl ester
        • Molecular Formula: C₂₄H₃₀O₆
        • Molecular Weight: 414.49 g/mol
        • Structure: Characterized by a β-configured methoxycarbonyl group at C7 and an α-oriented epoxy bridge between C9-C11, differentiating it from eplerenone’s 7α configuration [1] [6] [10].

        Table 3: Chemical Identifiers of Eplerenone EP Impurity E

        PropertyValue
        CAS Registry209253-81-6
        SynonymsEplerenone 7β-isomer; Δ9,11-7β-Eplerenone
        Molecular FormulaC₂₄H₃₀O₆
        Exact Mass414.2042 Da
        SMILES Notation[H][C@@]1(C(OC)=O)[C@]2([H])[C@]3(C@(O3)C[C@@]4(C)[C@@]2([H])CC[C@@]4(O5)CCC5=O)C@(C)C(C1)=CC6=O

        This impurity arises during the synthesis of eplerenone’s tetracyclic core, where epoxidation or esterification steps may yield stereochemical variants. Regulatory guidelines classify it as a specified impurity, requiring rigorous control below 0.15% in final drug products. Analytical reference standards of Impurity E (e.g., SynZeal SZ-E068006, Simson Pharma E660013) enable precise quantification via chromatographic methods, ensuring compliance with EP/USP monographs [1] [3] [6].

        Comprehensive Compound List

        Properties

        CAS Number

        209253-81-6

        Product Name

        Eplerenone EP Impurity E

        IUPAC Name

        methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

        Molecular Formula

        C24H30O6

        Molecular Weight

        414.50

        InChI

        InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1

        SMILES

        CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

        Synonyms

        7β-Eplerenone; (7β,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester;

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.